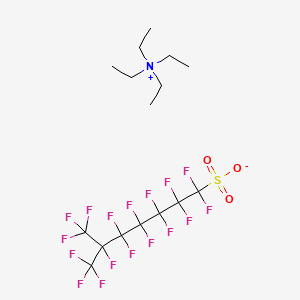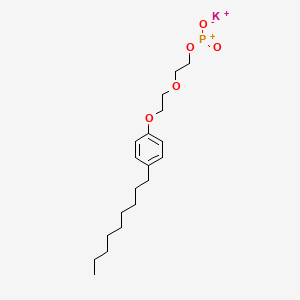
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound is characterized by the presence of a benzotriazole ring substituted with a p-chlorophenoxyacetyl group, which imparts unique chemical and physical properties.
Métodos De Preparación
The synthesis of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- typically involves the reaction of 1H-benzotriazole with p-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1H-benzotriazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add p-chlorophenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the p-chlorophenoxyacetyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants and coatings to enhance their performance.
Mecanismo De Acción
The mechanism of action of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
5-Chlorobenzotriazole: A derivative with enhanced corrosion inhibition efficiency.
1-Cyanobenzotriazole: Used as an electrophilic cyanation reagent in organic synthesis.
The uniqueness of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
1032-87-7 |
|---|---|
Fórmula molecular |
C14H10ClN3O2 |
Peso molecular |
287.70 g/mol |
Nombre IUPAC |
1-(benzotriazol-1-yl)-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-5-7-11(8-6-10)20-9-14(19)18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2 |
Clave InChI |
RMYUXWIJYIQJKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2C(=O)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


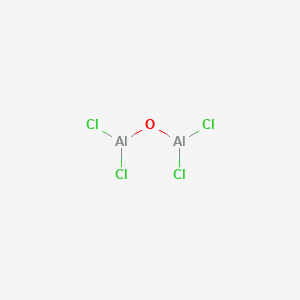
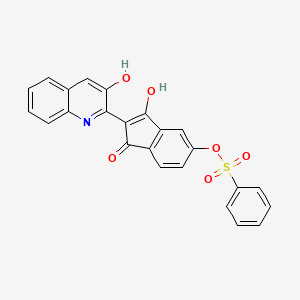



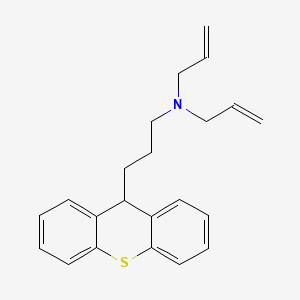

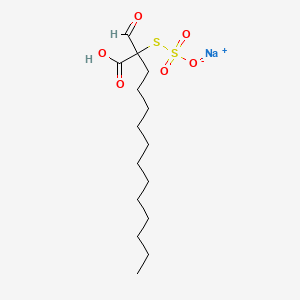
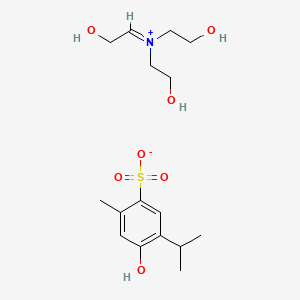

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)

